4-Tert-butyl-6-chloro-5-fluoropyrimidine
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Overview
Description
4-Tert-butyl-6-chloro-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with tert-butyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-chloro-5-fluoropyrimidine typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with tert-butyl chloride, chloro, and fluoro reagents under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrimidine derivative.
Scientific Research Applications
4-Tert-butyl-6-chloro-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-chloro-5-fluoropyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl, chloro, and fluoro groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-6-chloropyrimidine: Lacks the fluoro group, which may affect its reactivity and binding properties.
4-Tert-butyl-5-fluoropyrimidine: Lacks the chloro group, which can influence its chemical behavior.
6-Chloro-5-fluoropyrimidine: Lacks the tert-butyl group, potentially altering its steric and electronic properties.
Uniqueness
4-Tert-butyl-6-chloro-5-fluoropyrimidine is unique due to the combination of its substituents, which confer distinct steric and electronic characteristics. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles.
Properties
IUPAC Name |
4-tert-butyl-6-chloro-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2/c1-8(2,3)6-5(10)7(9)12-4-11-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXQLGZCKMIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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